molecular formula C9H8BrNO B8585252 6-bromo-2,5-dimethylbenzo[d]oxazole

6-bromo-2,5-dimethylbenzo[d]oxazole

Cat. No.: B8585252
M. Wt: 226.07 g/mol
InChI Key: UJXIJDHIJZCVJS-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dimethylbenzo[d]oxazole is a valuable benzoxazole derivative offered for research and development purposes. The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its wide spectrum of biological activities and utility in constructing advanced functional materials . This specific compound features a bromo substituent, which makes it a versatile synthetic intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures. Researchers utilize benzoxazole derivatives like this compound as key building blocks in the synthesis of potential pharmaceutical agents. The benzoxazole core is a recognized pharmacophore found in compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, benzoxazole-based structures are integral in the development of covalent organic frameworks (COFs) and other photoluminescent materials, where their planar, conjugated backbones enable efficient charge transport and light-harvesting capabilities . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2,5-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3

InChI Key

UJXIJDHIJZCVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with brominated methyl derivatives under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dimethylbenzoyl chloride in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2,5-dimethylbenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

6-bromo-2,5-dimethylbenzo[d]oxazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.

    Industry: Utilized in the development of optical sensors and organic light-emitting diodes (OLEDs) due to its favorable optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,5-dimethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The activity and physicochemical properties of benzoxazole derivatives are highly dependent on substituent type, position, and heteroatom arrangement. Below is a comparative analysis of 6-bromo-2,5-dimethylbenzo[d]oxazole with structurally related compounds:

Compound Substituents Molecular Weight Key Properties/Bioactivity Reference
This compound Br (C6), CH₃ (C2, C5) ~242.14* Enhanced lipophilicity; potential kinase inhibition
5-Methylbenzo[d]oxazole derivatives CH₃ (C5) ~147.18 IC₅₀: 10.50–74.30 μM (anticancer activity)
5-Chlorobenzo[d]oxazole derivatives Cl (C5) ~167.59 IC₅₀: 26.31–102.10 μM (lower potency)
6-Bromo-3-methylbenzo[d]isoxazole Br (C6), CH₃ (C3) 212.06 Structural similarity (0.98); distinct reactivity
6-Bromo-2,5-dimethylbenzo[d]thiazole S instead of O; Br, CH₃ 242.14 Higher aromaticity; altered electronic properties

*Estimated based on analogous structures.

Key Findings

Substituent Effects: Methyl groups at positions 2 and 5 (as in this compound) enhance steric shielding and metabolic stability compared to unsubstituted benzoxazoles. This is critical for oral bioavailability in drug candidates .

Heteroatom Influence :

  • Replacing oxygen with sulfur (e.g., benzo[d]thiazole analogs) increases aromaticity and alters electronic distribution, which may reduce solubility but improve thermal stability .

Bioactivity Trends :

  • 5-Methylbenzoxazoles exhibit superior anticancer activity (IC₅₀: 10.50–74.30 μM) compared to 5-chloro derivatives (IC₅₀: 26.31–102.10 μM), highlighting the importance of electron-donating substituents .
  • Isoxazole analogs (e.g., 6-bromo-3-methylbenzo[d]isoxazole) show structural similarity but distinct reactivity due to differences in ring electronegativity .

Q & A

How can researchers optimize the synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole for high yield and purity?

Methodological Answer:
Synthetic routes often involve condensation reactions, halogenation, or cyclization. For brominated oxazoles, a reflux approach with substituted aldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid) is effective . Yield optimization may require adjusting reaction time (e.g., 12–18 hours for cyclization) and solvent polarity. Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended. Monitoring intermediates using TLC or HPLC ensures stepwise control .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : 1^1H NMR reveals methyl protons (δ 2.1–2.5 ppm) and aromatic protons influenced by bromine’s deshielding effect. 13^{13}C NMR confirms quaternary carbons adjacent to bromine .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H∙∙∙O interactions), and halogen placement. For example, E-configurations in Schiff base analogs are confirmed via crystallography .

How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Mechanistic studies may include flow cytometry for apoptosis detection .
  • Enzyme inhibition : Kinase or dehydrogenase assays (e.g., spectrophotometric monitoring of NADH depletion) .

What strategies are used to analyze structure-activity relationships (SAR) in brominated oxazole derivatives?

Methodological Answer:

  • Substituent variation : Compare analogs with halogen (Br, Cl), methyl, or methoxy groups. For example, fluorinated analogs show enhanced membrane permeability .
  • Computational docking : Predict binding affinities to targets (e.g., bacterial enzymes) using AutoDock or Schrödinger .
  • Pharmacophore mapping : Identify critical moieties (e.g., bromine for electrophilic interactions) using MOE or Phase .

How do computational models enhance the study of this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Determine dipole moments (e.g., 1.50 D in oxazole derivatives) and quadrupole coupling constants to correlate with spectroscopic data .
  • Electrostatic potential maps : Visualize electron-deficient regions (e.g., bromine’s σ-hole for halogen bonding) .
  • MD simulations : Predict stability in biological membranes or protein binding pockets .

What role do hydrogen and halogen bonds play in the solid-state packing of this compound?

Methodological Answer:

  • Hydrogen bonding : N–H∙∙∙O interactions (2.8–3.0 Å) form 1D chains or dimers, influencing crystallinity .
  • Halogen bonding : Br∙∙∙N/O interactions (2.9–3.3 Å) in cocrystals with perfluorinated iodobenzenes enhance thermal stability .
  • XRD analysis : Resolve bond angles (e.g., ∠C–Br∙∙∙N ~175°) and quantify lattice energy via Hirshfeld surfaces .

How does this compound compare structurally and functionally to fluorinated or chlorinated analogs?

Methodological Answer:

  • Electron-withdrawing effects : Bromine’s polarizability enhances electrophilic reactivity vs. fluorine’s inductive effect .
  • Bioactivity : Bromine improves antimicrobial potency (e.g., lower MIC vs. S. aureus) compared to chloro analogs .
  • Thermal stability : Brominated derivatives exhibit higher melting points (e.g., 141–143°C) due to stronger intermolecular forces .

What experimental precautions are necessary when handling this compound?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods for synthesis; avoid inhalation/contact (LD50_{50} data suggests moderate toxicity) .
  • Storage : Keep in amber glass under inert atmosphere (N2_2) at –20°C to prevent bromine loss or hydrolysis .
  • Waste disposal : Neutralize brominated byproducts with NaHCO3_3 before incineration .

How do the methyl and bromine substituents influence the reactivity of this compound?

Methodological Answer:

  • Steric effects : Methyl groups at C2/C5 hinder nucleophilic attack at the oxazole ring .
  • Electronic effects : Bromine at C6 directs electrophilic substitution to C4 via resonance .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh3_3)4_4) and microwave activation .

What advanced techniques elucidate interactions between this compound and biological targets?

Methodological Answer:

  • SPR spectroscopy : Quantifies binding kinetics (kon_{on}/koff_{off}) to proteins .
  • Cryo-EM : Visualizes compound-enzyme complexes (e.g., bacterial dihydrofolate reductase) at near-atomic resolution .
  • ITC : Measures thermodynamic parameters (ΔH, ΔS) of binding .

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